7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . When trifluoroacetic acid is used instead of acetic acid, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed .
Chemical Reactions Analysis
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidinamine derivatives, which include this compound, act as mitochondrial complex I electron transport inhibitors. This mode of action is different from other fungicides and contributes to its biological activity .
Comparison with Similar Compounds
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can be compared with other similar compounds, such as:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed predominantly in trifluoroacetic acid.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Synthesized by the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-difluoro-1-phenylbutane-1,3-dione.
The uniqueness of this compound lies in its specific difluoromethyl substitution, which enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Properties
Molecular Formula |
C7H10F2N4 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H10F2N4/c8-6(9)5-1-2-11-7-4(10)3-12-13(5)7/h3,5-6,11H,1-2,10H2 |
InChI Key |
SXJACDSYBISBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)F)N |
Origin of Product |
United States |
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